molecular formula C22H18N4O2S B2538166 N-(5-benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1170198-27-2

N-(5-benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2538166
CAS No.: 1170198-27-2
M. Wt: 402.47
InChI Key: MDLJOFDWBZDZNH-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex structure, which includes a thiazole ring, a benzoyl group, a phenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by the condensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final step involves coupling the thiazole and pyrazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(5-benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzoyl-4-phenylthiazol-2-yl)-4-methoxybenzamide
  • N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide
  • N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-(5-benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c1-2-26-14-13-17(25-26)21(28)24-22-23-18(15-9-5-3-6-10-15)20(29-22)19(27)16-11-7-4-8-12-16/h3-14H,2H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLJOFDWBZDZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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